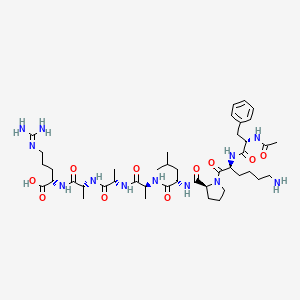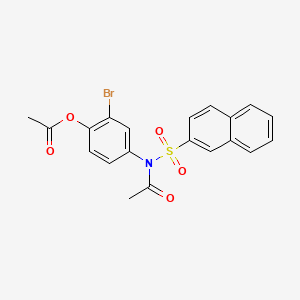
Ebna1-IN-SC7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ebna1-IN-SC7 is a selective inhibitor of Epstein-Barr nuclear antigen 1 (EBNA1), a protein encoded by the Epstein-Barr virus (EBV). This compound interferes with the DNA binding activity of EBNA1, making it a valuable tool in research related to EBV-associated cancers . The compound has an IC50 value of 23 μM, indicating its potency in inhibiting EBNA1 .
準備方法
The preparation of Ebna1-IN-SC7 involves several synthetic routes and reaction conditions. One method includes the use of high-throughput in silico virtual screening to identify potential inhibitors, followed by biochemical assays to confirm their activity . The compound is typically synthesized in a laboratory setting, with specific conditions tailored to optimize yield and purity.
化学反応の分析
Ebna1-IN-SC7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions vary depending on the desired product. Major products formed from these reactions include various derivatives of the original compound, which can be used to study its structure-activity relationship .
科学的研究の応用
Ebna1-IN-SC7 has several scientific research applications, including:
Chemistry: Used to study the binding interactions between EBNA1 and DNA, providing insights into the molecular mechanisms of EBV-related diseases.
Biology: Helps in understanding the role of EBNA1 in viral genome maintenance and replication during latent infection.
作用機序
Ebna1-IN-SC7 exerts its effects by binding to EBNA1 and inhibiting its interaction with DNA. This disruption prevents the transcriptional activation of EBNA1, thereby inhibiting the replication and maintenance of the EBV genome . The compound targets specific regions of EBNA1, including the DNA binding domain, which is crucial for its function . By interfering with these molecular pathways, this compound can effectively inhibit the growth and proliferation of EBV-infected cells .
類似化合物との比較
Ebna1-IN-SC7 is unique in its selectivity for EBNA1. Similar compounds include:
SC11: Another selective inhibitor of EBNA1, with similar potency and mechanism of action.
SC27: While structurally related, this compound does not significantly inhibit EBNA1-DNA binding.
These compounds highlight the specificity and effectiveness of this compound in targeting EBNA1, making it a valuable tool for research and potential therapeutic applications .
特性
分子式 |
C20H16BrNO5S |
|---|---|
分子量 |
462.3 g/mol |
IUPAC名 |
[4-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-bromophenyl] acetate |
InChI |
InChI=1S/C20H16BrNO5S/c1-13(23)22(17-8-10-20(19(21)12-17)27-14(2)24)28(25,26)18-9-7-15-5-3-4-6-16(15)11-18/h3-12H,1-2H3 |
InChIキー |
SSARAOHVKXASDW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


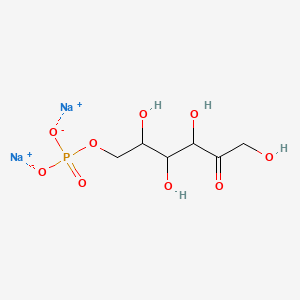
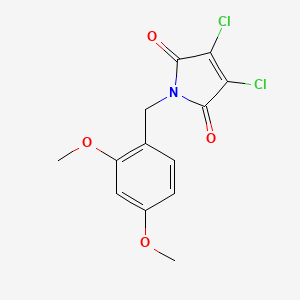
![2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol](/img/structure/B10831151.png)
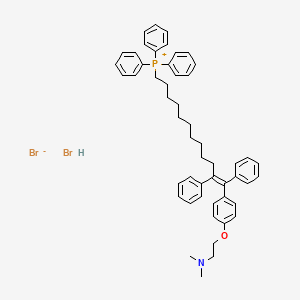

![(4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) benzoate](/img/structure/B10831162.png)
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B10831167.png)
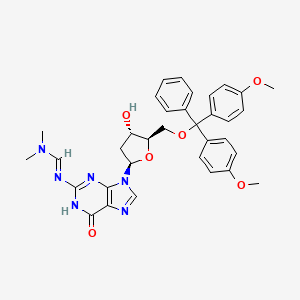
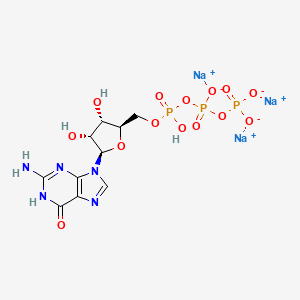
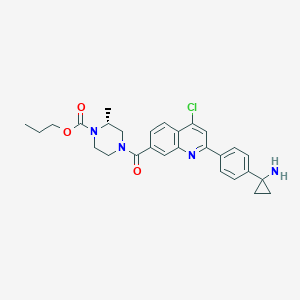

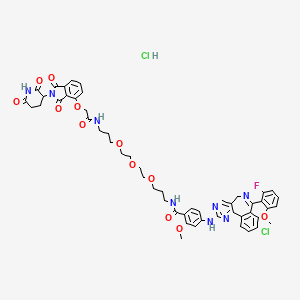
![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B10831214.png)
